molecular formula C20H16N2O4S B2610008 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide CAS No. 929390-33-0

5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide

Cat. No.: B2610008
CAS No.: 929390-33-0
M. Wt: 380.42
InChI Key: AFVRTQAACWMGSB-UHFFFAOYSA-N
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Description

This compound is a benzofuran-based carboxamide derivative characterized by a methoxy-substituted benzofuran core linked to a 4-methoxyphenyl group at position 2 and a 1,3-thiazol-2-yl moiety via an amide bond. Its molecular formula is C₂₀H₁₆N₂O₄S, with a molecular weight of 380.4 g/mol (estimated).

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-13-5-3-12(4-6-13)18-17(19(23)22-20-21-9-10-27-20)15-11-14(25-2)7-8-16(15)26-18/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRTQAACWMGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling Reactions: The final coupling of the benzofuran core with the thiazole ring and the methoxyphenyl group can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • Huh-7 (hepatoma)

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity:

  • Antibacterial Effects: Effective against pathogens such as E. coli and S. aureus.
  • Antifungal Properties: Preliminary studies suggest potential antifungal activity as well .

Structure-Activity Relationship (SAR)

The structural features of 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide contribute significantly to its biological activity:

Structural FeatureImpact on Activity
Methoxy Groups Enhance solubility and bioavailability
Thiazole Ring Contributes to interaction with biological targets
Benzofuran Moiety Imparts pharmacological properties

Study 1: Anticancer Screening

In a study conducted by Matiichuk et al. (2020), various benzofurancarboxamides were synthesized and evaluated for anticancer activity. The compound demonstrated significant cytotoxicity against selected cancer cell lines, leading to its selection for further optimization in drug development .

Study 2: Antimicrobial Evaluation

Research published in Biointerface Research highlighted the antimicrobial potential of thiazole derivatives, including this compound. Results indicated effective inhibition of bacterial growth, suggesting its applicability in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications LogP TPSA (Ų) Key Features
Target Compound : 5-Methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide C₂₀H₁₆N₂O₄S 380.4 Benzofuran, dual methoxy, thiazol-2-yl amide ~4.2 ~85 High lipophilicity; moderate polarity from thiazole and amide
N-(4-Ethylphenyl)-5-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-Carboxamide C₂₅H₂₃NO₄ 401.5 Ethylphenyl amide 5.6 60.7 Higher LogP due to ethylphenyl; lower TPSA enhances membrane permeability
5-(4-Methoxyphenyl)-N-[4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1,3-Thiazol-2-yl]-1,2-Oxazole-3-Carboxamide C₂₃H₁₈N₆O₄S 482.5 Oxazole core, oxadiazole-thiazole hybrid ~3.8 ~110 Oxadiazole enhances electron-withdrawing effects; higher TPSA reduces bioavailability
N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide C₁₃H₁₃N₅O₅S 351.3 Nitro, hydroxy, carbohydrazide ~2.5 ~125 Polar carbohydrazide and nitro groups improve solubility but limit CNS penetration
1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(4-Hydroxyphenyl)-5-(4-Trifluoromethoxy)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide C₂₈H₂₀F₃N₃O₆S 607.5 Trifluoromethoxy, cyclopropane ~5.1 ~95 Fluorine and cyclopropane enhance metabolic stability; moderate TPSA

Key Structural and Functional Differences

Core Heterocycle Modifications

  • Benzofuran vs.
  • Thiazole vs. Oxadiazole Substitutions : The thiazole ring in the target compound offers hydrogen-bond acceptor sites (N and S atoms), while oxadiazole-containing derivatives (e.g., ) introduce stronger electron-withdrawing effects, which may enhance interactions with charged residues in biological targets.

Substituent Effects

  • Methoxy vs. Trifluoromethoxy : The methoxy groups in the target compound contribute to moderate lipophilicity, whereas trifluoromethoxy substituents (e.g., ) increase LogP and metabolic resistance due to fluorine’s inductive effects.
  • Amide vs. Carbohydrazide Linkers: The amide bond in the target compound balances stability and polarity, while carbohydrazide derivatives (e.g., ) introduce additional hydrogen-bond donors, improving solubility but reducing cell permeability.

Physicochemical Implications

  • LogP and TPSA : The target compound’s LogP (~4.2) and TPSA (~85 Ų) suggest favorable blood-brain barrier penetration compared to polar derivatives like carbohydrazides (TPSA > 120 Ų, ). However, ethylphenyl-substituted analogues (LogP = 5.6, ) may exhibit higher tissue accumulation risks.

Biological Activity

5-Methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of approximately 342.41 g/mol. Its structure features a benzofuran core linked to a thiazole moiety and substituted with methoxy groups, which are known to influence its biological activity.

Table 1: Physical Properties

PropertyValue
Molecular Weight342.41 g/mol
Density1.25 g/cm³
Boiling Point342.2 °C
Melting PointNot available
LogP1.718

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to the compound . Thiazole-containing compounds have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The presence of the thiazole ring is crucial for the cytotoxic activity, as it enhances interaction with cellular targets involved in apoptosis and cell cycle regulation. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
  • Structure-Activity Relationship (SAR) : Research indicates that substituents on the phenyl ring, such as methoxy groups, enhance the cytotoxicity by improving solubility and bioavailability. The electron-donating properties of methoxy groups are believed to play a significant role in increasing activity against cancer cells .

Anti-Metastatic Effects

In addition to direct cytotoxicity, derivatives of benzofuran have been explored for their anti-metastatic properties. A study on related benzofuran compounds demonstrated their ability to inhibit cellular migration and invasion in hepatocellular carcinoma (HCC) models by modulating epithelial-mesenchymal transition (EMT) markers .

Study 1: Cytotoxicity Against Cancer Cell Lines

A series of thiazole derivatives were tested for their cytotoxic effects using MTT assays on various cancer cell lines, including A-431 and Jurkat cells. The results indicated that compounds with a similar structural framework to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment .

Study 2: Inhibition of EMT in HCC

Another study focused on the anti-metastatic effects of benzofuran derivatives revealed that these compounds could suppress Huh7 cell migration by upregulating E-cadherin and downregulating vimentin and MMP9, which are critical in metastasis . This mechanism suggests potential therapeutic applications in preventing cancer metastasis.

Q & A

Q. What are the standard synthetic routes for 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting a benzofuran-3-carboxylic acid derivative (e.g., 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid) with 2-aminothiazole using EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a coupling agent in anhydrous chloroform under argon. Catalytic 4-dimethylaminopyridine (4-DMAP) may be added to improve yield. Purification involves column chromatography with gradients of toluene/ethyl acetate (1:1) and hexane/acetonitrile (1:1), supplemented with acetic acid or triethylamine to enhance separation .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic/thiazole proton environments.
  • High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+).
  • TLC (Rf analysis) : Monitors reaction progress using mobile phases like toluene/ethyl acetate with 2% acetic acid .
  • X-ray crystallography (if applicable): Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions in thiazole derivatives) .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

The synthesis in achieved only 18% yield due to incomplete coupling. Optimization strategies include:

  • Alternative coupling agents : Replace EDC∙HCl with HATU or DCC for higher efficiency.
  • Temperature control : Prolonged reaction times (e.g., >72 hours) or mild heating (30–40°C) to drive the reaction.
  • Solvent optimization : Use DMF or THF to enhance reagent solubility .

Q. What computational tools aid in designing derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict:

  • Electrostatic interactions : Substituent effects on hydrogen bonding with target receptors (e.g., TLX nuclear receptor).
  • Reaction feasibility : Simulate intermediates and transition states to prioritize synthetic routes. Platforms like ICReDD integrate experimental data with computational models to narrow optimal conditions, reducing trial-and-error approaches .

Q. How should contradictory bioactivity data between analogs be analyzed?

For example, shows that substituents on the thiazole or benzofuran rings significantly alter activity. To resolve discrepancies:

  • SAR (Structure-Activity Relationship) studies : Systematically vary substituents (e.g., methoxy vs. nitro groups).
  • Crystallographic analysis : Compare binding modes of active/inactive analogs (e.g., hydrogen-bonding differences in enzyme pockets) .
  • Statistical modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioassay results .

Methodological Considerations

Q. What purification challenges arise during synthesis, and how are they mitigated?

The compound’s hydrophobicity and polar functional groups complicate purification. Solutions include:

  • Mixed-mode chromatography : Combine silica gel with ion-pairing agents (e.g., acetic acid for acidic impurities, triethylamine for basic byproducts) .
  • Recrystallization : Use methanol/chloroform mixtures to isolate high-purity crystals .

Q. How can reaction scalability be improved for preclinical studies?

  • Flow chemistry : Continuous processing minimizes batch variability.
  • Catalytic recycling : Immobilize coupling agents (e.g., EDC on resin) to reduce waste.
  • Process analytical technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistency .

Data Contradiction Analysis

Q. Why do similar analogs exhibit divergent solubility profiles?

Subtle structural changes (e.g., methoxy vs. methyl groups) impact logP values. For instance:

  • Methoxy groups : Increase hydrophilicity via hydrogen bonding (evidenced in ).
  • Thiazole vs. oxazole rings : Thiazole’s sulfur atom enhances π-stacking but reduces aqueous solubility . Experimental validation via shake-flask solubility assays (pH 7.4 buffer) and computational logP predictions (e.g., XLogP3) are recommended.

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